molecular formula C4H11O3P B13441794 Diethyl Phosphite-d11

Diethyl Phosphite-d11

Cat. No.: B13441794
M. Wt: 149.17 g/mol
InChI Key: MJUJXFBTEFXVKU-RVMHOJEHSA-N
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Description

Diethyl Phosphite-d11 is a deuterated derivative of diethyl phosphite, an organophosphorus compound with the formula (C2H5O)2P(O)H. This compound is widely used in organic synthesis due to its high reactivity, particularly the P-H bond. This compound is a colorless liquid and is often employed as a reagent for generating other organophosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl Phosphite-d11 can be synthesized through the reaction of phosphorus trichloride with ethanol. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite can be formed instead .

Industrial Production Methods

Industrial production of diethyl phosphite typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Mechanism of Action

Diethyl Phosphite-d11 exerts its effects primarily through its high reactivity, particularly the P-H bond. This reactivity allows it to participate in various chemical reactions, forming new compounds. In biological systems, it can act as a cholinesterase inhibitor, contributing to the inactivation of the neurotransmitter acetylcholine .

Properties

Molecular Formula

C4H11O3P

Molecular Weight

149.17 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-2-[deuterio(1,1,2,2,2-pentadeuterioethoxy)(2H)phosphoryl]oxyethane

InChI

InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,8D

InChI Key

MJUJXFBTEFXVKU-RVMHOJEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)([2H])OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)OCC

Origin of Product

United States

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